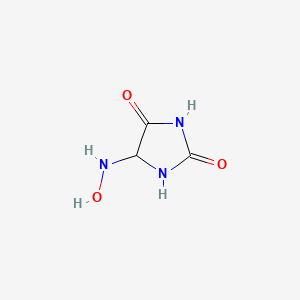
Hentriacontane-10,14,16-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hentriacontane-10,14,16-trione is a long-chain hydrocarbon with three ketone functional groups located at the 10th, 14th, and 16th carbon positions. This compound is part of the larger family of hentriacontanes, which are known for their presence in natural waxes and their applications in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontane-10,14,16-trione typically involves the oxidation of hentriacontane derivatives. One common method is the selective oxidation of hentriacontane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective oxidation at the desired carbon positions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from natural sources such as plant waxes or beeswax, followed by chemical modification. The extraction process typically uses solvents like hexane or supercritical carbon dioxide to isolate hentriacontane derivatives, which are then subjected to oxidation reactions to produce the trione compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hentriacontane-10,14,16-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (CH₂Cl₂), hexane
Major Products
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various functionalized derivatives
Applications De Recherche Scientifique
Hentriacontane-10,14,16-trione has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactivity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty waxes and lubricants.
Mécanisme D'action
The mechanism of action of Hentriacontane-10,14,16-trione involves its interaction with biological membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the ketone groups can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hentriacontane: A long-chain alkane without functional groups, primarily used in waxes and lubricants.
Hentriacontane-14,16-dione: A diketone derivative with two ketone groups, used in similar applications as the trione compound.
Uniqueness
Hentriacontane-10,14,16-trione is unique due to its three ketone functional groups, which provide distinct chemical reactivity and potential biological activities compared to other hentriacontane derivatives.
Propriétés
Numéro CAS |
60368-11-8 |
|---|---|
Formule moléculaire |
C31H58O3 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
hentriacontane-10,14,16-trione |
InChI |
InChI=1S/C31H58O3/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-25-30(33)28-31(34)27-23-26-29(32)24-21-19-17-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
VDUPVKCNQLSVPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)
